Modafinil Sulfone

Description

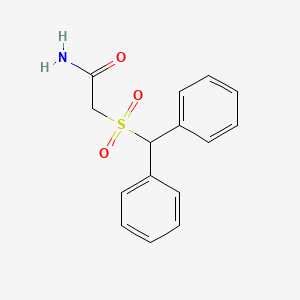

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzhydrylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNOWZYHYRSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424213 | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-53-6 | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118779-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modafinil sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Modafinil Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of modafinil sulfone (CRL-41056), a primary achiral metabolite of the wakefulness-promoting agent, modafinil.[1][2] This document details a common synthetic pathway, outlines key experimental protocols for synthesis and characterization, and presents relevant analytical data.

Introduction

Modafinil is extensively metabolized in the liver, primarily through amide hydrolysis to modafinil acid and S-oxidation to this compound.[2][3] The formation of this compound is an achiral process that removes the stereocenter present in the parent drug.[1][4] While considered pharmacologically inactive concerning wakefulness, this compound has demonstrated some anticonvulsant properties in animal studies.[4][5] Understanding its synthesis and characterization is crucial for pharmacokinetic studies, metabolite identification, and the development of analytical standards.[6][7]

Synthesis of this compound

The most direct and common method for synthesizing this compound is the oxidation of either modafinil or its precursor, 2-[(diphenylmethyl)thio]acetamide.[8][9] The latter is often preferred in a one-pot synthesis to avoid the isolation of the intermediate modafinil. Vigorous oxidation conditions are employed to ensure the complete conversion of the sulfide or sulfoxide to the sulfone.[8][10]

Synthetic Pathway

The synthesis begins with the preparation of 2-[(diphenylmethyl)thio]acetamide, which is then oxidized to this compound.

Experimental Protocol: Synthesis from 2-[(diphenylmethyl)thio]acetamide

This protocol describes the oxidation of 2-[(diphenylmethyl)thio]acetamide to this compound.

Materials:

-

2-[(diphenylmethyl)thio]acetamide

-

Glacial Acetic Acid

-

30-33% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Methanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask, dissolve 2-[(diphenylmethyl)thio]acetamide in glacial acetic acid.[8]

-

To this solution, add an excess of hydrogen peroxide (H₂O₂) (e.g., >2 equivalents).[6] The addition can be done portion-wise to control any initial exotherm.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours or longer) or gently heat to ensure complete oxidation to the sulfone.[8][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.[4]

-

Collect the solid precipitate by filtration and wash it thoroughly with water to remove residual acid and oxidant.[4]

-

Dry the crude this compound under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[4][8]

Characterization of this compound

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key identification and characterization data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(Diphenylmethanesulfonyl)acetamide | [1] |

| Molecular Formula | C₁₅H₁₅NO₃S | [11] |

| Molar Mass | 289.35 g/mol | [1][11] |

| Appearance | White to off-white crystalline powder | [12] |

| CAS Number | 118779-53-6 |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | The methylene protons (-CH₂-) adjacent to the sulfone group appear as a singlet. This is a key distinction from modafinil, where these protons are diastereotopic and appear as a pair of doublets due to the chiral sulfoxide center. | [10] |

| IR (KBr, cm⁻¹) | Characteristic peaks for the amide group (N-H stretch, C=O stretch) and the sulfone group (S=O symmetric and asymmetric stretch). Amide N-H stretches typically appear around 3450-3250 cm⁻¹. | [13] |

| LC-MS/MS (ESI+) | The protonated molecule [M+H]⁺ would be observed at m/z 289.1. Common fragment ions can be monitored for quantitative analysis. | [4][11] |

Experimental Protocols: Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 225 nm).

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive and specific, making it ideal for quantification in complex matrices.[7][14]

-

LC System: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in Multiple Reaction Monitoring (MRM) mode.[4]

-

MRM Transition (Illustrative): A potential transition for this compound could involve the precursor ion (Q1) of m/z 289.1 and a specific product ion (Q3).

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve the sample in the deuterated solvent and acquire ¹H and ¹³C NMR spectra. The key diagnostic signal in the ¹H NMR spectrum is the singlet for the methylene protons adjacent to the sulfonyl group.[10]

Analytical Workflow Visualization

The characterization of a synthesized compound follows a logical workflow to confirm its identity and purity.

Conclusion

The synthesis of this compound is readily achievable through the controlled, vigorous oxidation of 2-[(diphenylmethyl)thio]acetamide. Its characterization relies on a suite of standard analytical techniques, with NMR spectroscopy providing a definitive confirmation of the conversion from the sulfoxide (modafinil) or sulfide precursor by observing the chemical shift of the methylene protons. The methodologies and data presented in this guide serve as a core resource for researchers requiring pure this compound for metabolic, pharmacokinetic, or other scientific investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A Concise Review- An Analytical Method Development and Validation of Armodafinil | ClinicSearch [clinicsearchonline.org]

- 4. benchchem.com [benchchem.com]

- 5. Anti-narcoleptic agent modafinil and its sulfone: a novel facile synthesis and potential anti-epileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [erowid.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. This compound | C15H15NO3S | CID 6460146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. modafinil.wiki [modafinil.wiki]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Modafinil Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil sulfone (CRL-41056) is the primary, achiral, and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] It is formed in the liver through the S-oxidation of modafinil, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] As a major circulating metabolite, a thorough understanding of the physicochemical properties of this compound is essential for comprehensive pharmacokinetic and metabolic studies of modafinil. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including experimental protocols and spectroscopic data, to support research and drug development efforts.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, available information provides a foundational understanding of this metabolite.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃S | [2] |

| Molecular Weight | 289.35 g/mol | [2] |

| CAS Number | 118779-53-6 | [4] |

| Melting Point | 195–197 °C | [5] |

| 196-198 °C (for d5 analog) | [6] | |

| Solubility | Soluble in DMSO and Methanol | [6] |

| Quantitative data not available | ||

| logP (XLogP3) | 1.7 | [4] |

| pKa | Experimental data not available |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of 2-[(diphenylmethyl)thio]acetamide, the same precursor used for modafinil synthesis. The key to selectively producing the sulfone is the use of an excess of the oxidizing agent or more vigorous reaction conditions.[5]

Materials:

-

2-[(diphenylmethyl)thio]acetamide

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

Dissolve 2-[(diphenylmethyl)thio]acetamide in glacial acetic acid.

-

Add an excess (e.g., 3 molar equivalents) of 30% hydrogen peroxide to the solution.

-

Allow the reaction mixture to stir at room temperature overnight (approximately 16 hours or longer).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the sulfone, which will have a different Rf value than modafinil.

-

Upon completion, pour the reaction mixture into water to precipitate the crude this compound.[5]

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from absolute ethanol to yield pure this compound as a white powder.[5]

-

Dry the purified product under vacuum. The expected melting point of the purified product is in the range of 195–197 °C.[5]

Workflow for Synthesis of this compound

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver, with less than 10% of the parent drug excreted unchanged.[3] The two primary metabolic pathways are amide hydrolysis, leading to the formation of modafinil acid, and S-oxidation, which produces this compound.[3] this compound is considered a major circulating metabolite but is pharmacologically inactive.[1][2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for this compound is available in public databases such as PubChem.[4] The data from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode shows prominent ions.

Key m/z values observed in LC-MS (ESI+):

-

167 : This is a major fragment ion, likely corresponding to the diphenylmethyl cation [(C₆H₅)₂CH]⁺, which is a stable carbocation.

-

312 : This ion could correspond to the sodium adduct of this compound [M+Na]⁺.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound are not widely published. However, the characteristic absorption bands can be predicted based on its functional groups.

Expected Characteristic IR Absorptions:

-

N-H stretch (amide): ~3400-3200 cm⁻¹

-

C=O stretch (amide): ~1680-1630 cm⁻¹

-

S=O stretch (sulfone): Two bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for this compound. While foundational information on its identity and synthesis is established, there remain gaps in the experimental data, particularly for quantitative solubility, logP, and pKa. Further experimental characterization of these properties would be invaluable for refining pharmacokinetic models and deepening the understanding of modafinil's metabolic fate. The provided experimental protocols and expected spectroscopic characteristics offer a starting point for researchers aiming to synthesize, identify, and quantify this key metabolite.

References

Modafinil Sulfone: An In-depth Technical Guide on Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil sulfone (CRL-41056) is a primary and achiral oxidized metabolite of the wakefulness-promoting agent, modafinil.[1][2] While its parent compound, modafinil, exerts its effects primarily through the inhibition of the dopamine transporter (DAT), this compound is generally considered pharmacologically inactive in this regard and does not contribute to the wakefulness-promoting effects of modafinil.[1][2] However, emerging evidence indicates that this compound possesses independent biological activity, most notably as an anticonvulsant.[1][2] This guide provides a comprehensive technical overview of the known mechanism of action of this compound, including its metabolic formation, established pharmacological effects, and the experimental protocols used to elucidate its activity.

Metabolic Formation of this compound

Modafinil undergoes extensive metabolism in the liver, with one of the key pathways being S-oxidation to form this compound. This process is primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] The oxidation of the sulfoxide group in modafinil to a sulfone group results in the loss of the chiral center, rendering this compound an achiral molecule.[1]

Pharmacological Activity

Wakefulness-Promoting Effects

This compound is widely reported to be inactive as a wakefulness-promoting agent.[1][2] Preclinical studies on the metabolites of modafinil have generally concluded that neither this compound nor modafinil acid mediate the arousal effects of the parent drug.[4] This lack of activity is likely due to the structural change from a sulfoxide to a sulfone, which significantly alters the molecule's electrostatic properties and its ability to effectively bind to the dopamine transporter.[5]

Anticonvulsant Effects

In contrast to its lack of wake-promoting activity, this compound has demonstrated clear anticonvulsant properties in animal models.[1][2] Studies have shown that it is almost as effective as its parent compound, modafinil, in protecting against seizures.[2]

Quantitative Data

The available quantitative data for this compound primarily relates to its anticonvulsant activity. There is a notable absence of published binding affinity data for this compound at the dopamine transporter or other CNS receptors.

| Parameter | Value | Species | Assay | Reference |

| Anticonvulsant Activity | ||||

| TID20 (Dose that increases seizure threshold by 20%) | 23.57 mg/kg | Mouse | Maximal Electroshock Seizure Threshold (MEST) | [5] |

Experimental Protocols

Maximal Electroshock Seizure Threshold (MEST) Test

The anticonvulsant activity of this compound was determined using the maximal electroshock seizure threshold (MEST) test in mice.[5]

Methodology:

-

Animal Model: Male albino mice are used for the study.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.

-

Electroshock Induction: A constant current is delivered via corneal electrodes to induce seizures. The endpoint is typically tonic hindlimb extension.

-

Threshold Determination: The threshold for electroconvulsions is determined for each animal. An increase in the seizure threshold compared to control animals indicates anticonvulsant activity.

-

Data Analysis: The dose of the compound required to increase the seizure threshold by a certain percentage (e.g., 20%, TID20) is calculated.[5]

Mechanism of Action at the Molecular Level

Interaction with Dopamine Transporter (DAT)

While the parent compound, modafinil, is a known dopamine reuptake inhibitor, the sulfone metabolite is considered inactive at the DAT. The sulfoxide group of modafinil is crucial for its binding and atypical inhibition profile at the human dopamine transporter (hDAT). Quantum mechanical calculations have revealed that the sulfoxide substitution results in a more negatively charged electrostatic potential surface compared to sulfide analogs.[5] This property, along with the ability to attract water into the binding pocket and interact with specific aspartate residues (Asp79 and Asp421), is believed to be key to its activity.[5] The oxidation to a sulfone group in this compound alters these electronic and steric properties, likely abolishing any significant affinity for the dopamine transporter. However, direct binding studies quantifying the affinity of this compound for DAT are lacking in the current literature.

Effects on Other Neurotransmitter Systems

There is currently no direct evidence to suggest that this compound significantly modulates other major neurotransmitter systems, including those involving norepinephrine, serotonin, GABA, or glutamate. The neurochemical effects of modafinil on these systems are well-documented, but similar investigations into its sulfone metabolite have not been reported.[6][7]

Mechanism of Anticonvulsant Action

The precise molecular mechanism underlying the anticonvulsant effects of this compound remains to be elucidated. While modafinil itself has been shown to reduce GABA-activated currents and extracellular GABA levels, which would seemingly be pro-convulsant, it still exerts anticonvulsant effects.[8] It is plausible that this compound shares a similar, yet to be identified, anticonvulsant mechanism with its parent compound. Further research is required to identify the specific ion channels, receptors, or signaling pathways that are modulated by this compound to produce its anticonvulsant effects.

Conclusion

This compound is a major metabolite of modafinil that is largely inactive at the primary target of its parent compound, the dopamine transporter, and thus does not contribute to its wakefulness-promoting effects. However, it possesses distinct and significant anticonvulsant properties. The current body of research provides a foundational understanding of its pharmacological profile, but a significant gap exists in the knowledge of its molecular mechanisms of action. Future research should focus on conducting comprehensive receptor binding and functional assays to identify the specific molecular targets of this compound and to elucidate the signaling pathways responsible for its anticonvulsant activity. Such studies would provide a more complete picture of the pharmacological contributions of modafinil's metabolites and could potentially open new avenues for therapeutic development.

References

- 1. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Atypical Stimulant and Nootropic Modafinil Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors | PLOS One [journals.plos.org]

- 5. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modafinil Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modafinil and its metabolites enhance the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Modafinil Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the body, leading to the formation of two primary metabolites: modafinil acid and modafinil sulfone. While modafinil's own pharmacological profile is well-documented, the biological activities of its metabolites are less comprehensively understood. This technical guide provides an in-depth examination of the biological activity of this compound (CRL-41056). Contrary to the general perception of it being an "inactive" metabolite, this document synthesizes evidence demonstrating its distinct pharmacological properties, particularly its anticonvulsant effects and its inhibitory action on cytochrome P450 enzymes. This guide is intended to be a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows to facilitate further research and drug development efforts.

Introduction

Modafinil is metabolized in the liver primarily through two pathways: hydrolysis to form modafinil acid and S-oxidation by cytochrome P450 enzymes, particularly CYP3A4, to form this compound.[1][2] While modafinil acid is the major metabolite, this compound is also present in appreciable concentrations in the plasma.[3] Although both metabolites are considered to not contribute to the wake-promoting effects of the parent drug, emerging evidence indicates that this compound possesses its own distinct biological activities.[4][5] Understanding these activities is crucial for a complete pharmacological assessment of modafinil and for predicting potential drug-drug interactions.

Pharmacological Profile of this compound

Central Nervous System Activity

The most significant and well-documented biological activity of this compound is its anticonvulsant effect. Unlike its parent compound, which is a stimulant, this compound has been shown to protect against seizures in animal models.

Anticonvulsant Activity:

Studies utilizing the maximal electroshock (MES) seizure model in mice have demonstrated that this compound exhibits anticonvulsant properties.[5] The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[6] In these studies, this compound was shown to significantly elevate the threshold for electroconvulsions.[5] Furthermore, it enhanced the anticonvulsant activity of classical antiepileptic drugs (AEDs) like carbamazepine (CBZ), phenytoin (PHT), and valproate (VPA).[5]

Enzymatic Inhibition

Modafinil and its sulfone metabolite are known to be reversible inhibitors of the cytochrome P450 enzyme CYP2C19.[3][7] This inhibition is of clinical significance as it can lead to drug-drug interactions with medications that are substrates for this enzyme.

CYP2C19 Inhibition:

In vitro studies using human liver microsomes have confirmed that this compound is a potent inhibitor of CYP2C19.[8] This inhibitory effect could potentially lead to increased plasma concentrations and prolonged elimination of co-administered drugs that are metabolized by CYP2C19, such as diazepam, propranolol, and certain antidepressants.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vivo Anticonvulsant Activity of this compound in Mice (MES Test)

| Compound | Administration Route | ED₅₀ (mg/kg) | Effect on AEDs | Reference |

| This compound | Intraperitoneal | 75 | Enhanced activity of CBZ, PHT, VPA | [5] |

ED₅₀ (Median Effective Dose) is the dose that produces a protective effect in 50% of the animals tested.

Table 2: In Vitro Inhibition of Human CYP2C19 by this compound

| Compound | System | IC₅₀ (µM) | Reference |

| This compound | Recombinant Human CYP2C19 | 5 | [8] |

| This compound | Human Liver Microsomes | 49 | [8] |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the anticonvulsant properties of a test compound.

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male ICR mice (23 ± 3 g)[9]

-

Electroconvulsiometer

-

Corneal electrodes

-

0.5% Tetracaine hydrochloride solution (local anesthetic)[6]

-

0.9% Saline solution[6]

-

Test compound (this compound) dissolved in an appropriate vehicle

-

Vehicle control

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory conditions. On the day of the experiment, weigh the mice and divide them into groups (n=5-10 per group).[9][10]

-

Drug Administration: Administer the test compound or vehicle control to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection. The time between administration and the MES test should be based on the expected time to peak effect of the compound.[9]

-

Anesthesia and Electrode Application: Just prior to the seizure induction, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity.[6]

-

Seizure Induction: Place the corneal electrodes on the eyes of the mouse. Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds.[6][9]

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a protective effect.[6]

-

Data Analysis: The number of animals protected in each group is recorded. The ED₅₀ value, the dose that protects 50% of the animals, can be calculated using probit analysis.

In Vitro CYP2C19 Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of a compound on CYP2C19 activity using human liver microsomes.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of CYP2C19-mediated metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP2C19 substrate (e.g., S-mephenytoin)

-

Test compound (this compound)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing pooled human liver microsomes, potassium phosphate buffer, and the CYP2C19 substrate in a microcentrifuge tube or 96-well plate.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add a range of concentrations of the test compound (this compound) to the reaction mixtures. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also contains an internal standard for analytical purposes.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite of the CYP2C19 substrate using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor (this compound) concentration. The IC₅₀ value is determined by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways underlying the anticonvulsant activity of this compound are not yet fully elucidated, the following diagrams illustrate the metabolic pathway of modafinil and a general workflow for investigating its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modafinil and its metabolites enhance the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. meliordiscovery.com [meliordiscovery.com]

A Technical Guide to the Pharmacokinetics of Modafinil Sulfone in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of modafinil sulfone, a primary metabolite of the wakefulness-promoting agent modafinil, in preclinical animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic and experimental workflows to support research and development in the fields of pharmacology and drug metabolism.

Introduction

Modafinil is extensively metabolized in preclinical species, with two major circulating metabolites being modafinil acid and this compound.[1][2] this compound is formed via the S-oxidation of modafinil, a metabolic process primarily mediated by the cytochrome P450 enzyme, CYP3A4.[1] While considered pharmacologically inactive concerning wakefulness-promoting effects, the characterization of its pharmacokinetic profile is essential for a complete understanding of modafinil's disposition and for assessing potential drug-drug interactions.[2] Although inactive in promoting wakefulness, some studies suggest this compound may possess anticonvulsant properties in animals.[2]

Quantitative Pharmacokinetic Data

The systemic exposure to this compound has been characterized in various preclinical species following the administration of modafinil or its R-enantiomer, armodafinil. The following tables present a summary of the available quantitative pharmacokinetic parameters for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs Following Single Oral Doses of (R)-Modafinil

| Dose of (R)-Modafinil (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) |

| 7.5 | 0.4 ± 0.1 | 5.1 ± 1.1 |

| 20 | 1.0 ± 0.2 | 16.5 ± 3.8 |

| 50 | 2.1 ± 0.3 | 47.6 ± 11.2 |

Data presented as mean ± SD (n=4). Data derived from a pharmacology review submitted to the FDA.[3]

Metabolic Pathway

The metabolic conversion of modafinil to its primary metabolites, modafinil acid and this compound, involves distinct enzymatic pathways.

Experimental Protocols

The following sections detail representative methodologies for preclinical pharmacokinetic studies of modafinil and the bioanalysis of its metabolites, including this compound.

In-Life Study Protocol (General)

This protocol outlines a typical design for a pharmacokinetic study in rodents.

Animals:

-

Sex: Male.[5]

-

Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.

Drug Administration:

-

Drug: Modafinil or its enantiomers.

-

Vehicle: A suitable vehicle for oral administration (e.g., a suspension in a solution of carboxymethylcellulose).

-

Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.).[5][8]

-

Dose Volume: A standard volume appropriate for the animal size (e.g., 10 mL/kg for rats).

-

Dosing: Animals are typically fasted overnight before drug administration.

Blood Sampling:

-

Method: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points.[7]

-

Time Points: Pre-dose (0 h) and at various times post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[9]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or -80°C until analysis.[9]

Bioanalytical Protocol for this compound Quantification

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Aliquot Plasma: 200 µL of plasma is transferred to a microcentrifuge tube.[10]

-

Internal Standard: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added.[10]

-

Vortex: The sample is briefly vortexed.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol followed by deionized water.[10]

-

Loading: The plasma sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[10]

-

Elution: The analyte and internal standard are eluted with a strong organic solvent (e.g., methanol).[10]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode, using multiple reaction monitoring (MRM) for the specific transitions of this compound and its internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and Modafinil with a Focus on Central Nervous System Distribution [mdpi.com]

- 5. [Pharmacokinetics--pharmacodynamics of modafinil in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modafinil Induces Rapid-Onset Behavioral Sensitization and Cross-Sensitization with Cocaine in Mice: Implications for the Addictive Potential of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unveiling the Anticonvulsant Potential of Modafinil Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil, a well-established wakefulness-promoting agent, and its primary metabolite, modafinil sulfone, have demonstrated intriguing anticonvulsant properties in preclinical studies. This technical guide provides a comprehensive analysis of the existing scientific literature on the anticonvulsant effects of this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for epilepsy. This document details the compound's performance in established seizure models, explores its potential mechanisms of action, and outlines the experimental protocols utilized in key studies. All quantitative data are presented in structured tables for comparative analysis, and critical experimental workflows and potential signaling pathways are visualized using Graphviz diagrams.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of research. Modafinil (diphenylmethylsulfinylacetamide), a drug approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea, has unexpectedly shown anticonvulsant effects in various animal models.[1][2] Further investigation has revealed that its major metabolite, this compound (diphenylmethylsulfonylacetamide), also contributes to this anticonvulsant profile.[3][4] This guide focuses specifically on the anticonvulsant properties of this compound, presenting the current state of knowledge to facilitate further research and development in this area.

Synthesis of this compound

This compound is the primary oxidized metabolite of modafinil. For research purposes, it can be synthesized from modafinil or its precursors. A common laboratory-scale synthesis involves the oxidation of the sulfoxide group in modafinil to a sulfone group.

A general synthetic approach involves the oxidation of 2-(benzhydrylthio)acetamide, a key intermediate in modafinil synthesis. This intermediate can be oxidized first to modafinil (the sulfoxide) and then further to this compound.

Alternatively, direct oxidation of modafinil can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid.[5] A facile procedure for the synthesis of both racemic modafinil and its achiral sulfone derivative has been reported, making it more accessible for research.[3][4]

The logical synthetic pathway can be visualized as a multi-step process, often starting from readily available precursors.[1]

Figure 1: Simplified synthetic pathway for this compound.

Anticonvulsant Activity in Preclinical Models

The anticonvulsant properties of this compound have been primarily evaluated in rodent models of epilepsy, particularly the Maximal Electroshock (MES) and Maximal Electroshock Seizure Threshold (MEST) tests. These models are highly predictive of clinical efficacy against generalized tonic-clonic seizures.

Maximal Electroshock Seizure Threshold (MEST) Test

The MEST test measures the minimal electrical stimulus required to induce a tonic hindlimb extension seizure. An increase in the seizure threshold indicates an anticonvulsant effect.

Experimental Protocol: The MEST test is typically performed on mice. An alternating current is delivered via corneal electrodes. The current intensity is varied to determine the threshold at which tonic hindlimb extension occurs in 50% of the animals (CS50). The test compound is administered intraperitoneally (i.p.) at various doses prior to the electrical stimulation, and the change in CS50 is measured.[1]

Quantitative Data: A study by Zolkowska et al. (2015) demonstrated that this compound significantly elevates the threshold for electroconvulsions in mice.[1]

| Compound | Dose (mg/kg, i.p.) | Effect on Seizure Threshold | Reference |

| This compound | 75 | Significantly increased the threshold for electroconvulsions. | [1] |

Maximal Electroshock (MES) Test

The MES test assesses the ability of a compound to prevent the spread of seizures. A suprathreshold electrical stimulus is delivered, and the protective effect of the drug against tonic hindlimb extension is observed.

Experimental Protocol: In the MES test, a constant, suprathreshold electrical stimulus is applied to mice via corneal electrodes. The test compound is administered i.p. prior to the stimulus. The primary endpoint is the presence or absence of tonic hindlimb extension. The dose that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is determined.[1]

Quantitative Data: this compound has been shown to enhance the anticonvulsant activity of classical antiepileptic drugs in the MES test.[1]

| Antiepileptic Drug (AED) | This compound Dose (mg/kg, i.p.) | Change in AED ED50 (mg/kg) | Reference |

| Valproate (VPA) | 25 | ED50 of VPA reduced from 328.6 to 262.7. | [1] |

| Valproate (VPA) | 50 | ED50 of VPA reduced from 328.6 to 226.4. | [1] |

| Carbamazepine (CBZ) | 50 | Significantly enhanced the anticonvulsant action of CBZ. | [1] |

| Phenytoin (PHT) | 50 | Did not significantly alter the anticonvulsant action of PHT at the doses tested. | [1] |

| Phenobarbital (PB) | 50 | Did not significantly alter the anticonvulsant action of PB. | [1] |

Potential Mechanisms of Action

The precise mechanism by which this compound exerts its anticonvulsant effects is not yet fully elucidated. However, research on its parent compound, modafinil, provides several plausible avenues for investigation. The anticonvulsant activity is likely a result of a complex interplay of effects on various neurotransmitter systems.

Modulation of GABAergic and Glutamatergic Systems

An imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission is a hallmark of epilepsy. While modafinil has been reported to reduce GABA-activated currents and extracellular GABA levels in some brain regions, its overall effect in the context of seizures appears to be protective.[1][6] It is hypothesized that modafinil and its sulfone metabolite may modulate the activity of specific neuronal circuits, leading to a net anticonvulsant effect.

Modafinil has been shown to increase extracellular glutamate in certain brain areas, which could be a consequence of reduced GABAergic inhibition.[7][8] This complex interaction suggests that the anticonvulsant effect may not be a simple global enhancement of inhibition but rather a more nuanced modulation of specific pathways.

Figure 2: Hypothesized modulation of GABA and Glutamate systems.

Neuroprotective and Antioxidative Properties

Animal studies have suggested that modafinil possesses neuroprotective and antioxidative properties.[9][10] It has been shown to reduce oxidative stress and protect against cellular damage.[9] While these effects have not been directly demonstrated for this compound, it is plausible that this metabolite shares similar properties. Such neuroprotective actions could contribute to its anticonvulsant profile by preserving neuronal integrity and function in the face of seizure-induced stress.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Modafinil is metabolized in the liver to its two major metabolites, modafinil acid and this compound. These metabolites are considered pharmacologically inactive concerning the wake-promoting effects of the parent drug.[1]

Recent studies have surprisingly detected this compound in the rat brain and spinal cord, suggesting it can cross the blood-brain barrier.[11] This finding is significant as it indicates that the metabolite can directly access the central nervous system to exert its anticonvulsant effects.

Pharmacokinetic Parameters of Modafinil (as a reference):

-

Absorption: Readily absorbed after oral administration.

-

Time to Peak Plasma Concentration (Tmax): 2-4 hours.

-

Elimination Half-life: Approximately 12-15 hours.

-

Metabolism: Primarily hepatic, via amide hydrolysis and cytochrome P450-mediated oxidation.

Further pharmacokinetic studies specifically focused on this compound are warranted to determine its brain penetration, distribution, and elimination kinetics, which are critical for establishing a potential dosing regimen.

Experimental Workflows

The investigation of the anticonvulsant properties of a novel compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Figure 3: General experimental workflow for anticonvulsant drug discovery.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses intrinsic anticonvulsant properties and can enhance the efficacy of existing antiepileptic drugs. Its ability to elevate the seizure threshold and potentiate the action of valproate and carbamazepine in the MES model highlights its potential as a novel therapeutic agent or adjunctive therapy for epilepsy.

However, significant research gaps remain. Future investigations should focus on:

-

Elucidating the precise molecular mechanisms underlying the anticonvulsant effects of this compound.

-

Evaluating its efficacy in a broader range of seizure models, including those for absence and complex partial seizures.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to establish a clear relationship between brain concentrations of this compound and its anticonvulsant activity.

-

Assessing its long-term safety and tolerability profile.

Addressing these questions will be crucial in determining the translational potential of this compound as a new treatment for epilepsy. The findings presented in this guide provide a solid foundation for these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Modafinil and its metabolites enhance the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-narcoleptic agent modafinil and its sulfone: a novel facile synthesis and potential anti-epileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antinarcoleptic drug modafinil increases glutamate release in thalamic areas and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The vigilance promoting drug modafinil increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. greendoor.org [greendoor.org]

- 10. A stereological study on the neuroprotective actions of acute modafinil treatment on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigral lesions of the male black mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and Modafinil with a Focus on Central Nervous System Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

The Central Role of Cytochrome P450 3A4 in the Metabolic Sulfoxidation of Modafinil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil, a widely prescribed wake-promoting agent, undergoes extensive metabolism in the liver, leading to the formation of two primary, pharmacologically inactive metabolites: modafinil acid and modafinil sulfone. While amide hydrolysis is the principal metabolic pathway leading to modafinil acid, the formation of this compound is a critical oxidative process mediated by the cytochrome P450 (CYP) enzyme system. This technical guide elucidates the pivotal role of cytochrome P450, specifically the CYP3A4 isoform, in the S-oxidation of modafinil. Through a comprehensive review of in vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes, this document provides a detailed overview of the metabolic pathway, quantitative enzyme kinetics, and standardized experimental protocols for investigating this key biotransformation.

Introduction

A thorough understanding of the metabolic fate of modafinil is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. The conversion of modafinil to this compound represents a significant, albeit lesser, metabolic route compared to amide hydrolysis.[1][2] This oxidative pathway is exclusively dependent on the activity of the cytochrome P450 system, a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics.[3] In vitro investigations have consistently identified CYP3A4 as the primary catalyst for the sulfoxidation of modafinil.[2][4]

The Metabolic Pathway of Modafinil to this compound

The biotransformation of modafinil involves two major enzymatic processes: amide hydrolysis and S-oxidation. The S-oxidation pathway, which is the focus of this guide, results in the formation of the achiral metabolite, this compound.[2][5] This reaction is catalyzed by cytochrome P450 enzymes, with a predominant contribution from the CYP3A4 isoform.[2][4]

dot```dot graph Modafinil_Metabolism { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

modafinil [label="Modafinil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modafinil_acid [label="Modafinil Acid\n(Major Metabolite)", fillcolor="#FFFFFF"]; modafinil_sulfone [label="this compound\n(Inactive Metabolite)", fillcolor="#FFFFFF"];

modafinil -> modafinil_acid [label="Amide Hydrolysis\n(Esterases/Amidases)"]; modafinil -> modafinil_sulfone [label="S-oxidation", headlabel="CYP3A4", labeldistance=2.0, color="#EA4335"]; }

Metabolism of Modafinil using Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP isoforms involved in this compound formation and to determine their individual kinetic parameters.

4.2.1. Materials and Reagents

-

Modafinil

-

Recombinant human CYP enzymes (e.g., CYP3A4, and other relevant isoforms) co-expressed with NADPH-cytochrome P450 reductase

-

Control insect cell microsomes (without expressed CYP)

-

NADPH regenerating system

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (containing an internal standard)

-

Incubator or water bath (37°C)

4.2.2. Instrumentation

-

LC-MS/MS system

4.2.3. Incubation Procedure

-

The incubation procedure is similar to that for HLMs, with the substitution of recombinant CYP enzymes for HLMs.

-

Incubations should be performed with a panel of individual recombinant CYP isoforms to screen for activity.

-

Control incubations with microsomes from cells not expressing CYPs should be included to account for non-enzymatic degradation.

-

For kinetic analysis of the primary contributing isoform (CYP3A4), incubations are performed with varying concentrations of modafinil.

4.2.4. Data Analysis

-

The rate of this compound formation is measured for each CYP isoform to determine their relative contributions.

-

For CYP3A4, Km and Vmax values are determined as described in the HLM protocol.

dot

Conclusion

The formation of this compound is a key metabolic pathway catalyzed primarily by the cytochrome P450 enzyme, CYP3A4. This in-depth technical guide has provided a comprehensive overview of the current understanding of this biotransformation, including the established metabolic pathway and detailed experimental protocols for its investigation using both human liver microsomes and recombinant CYP enzymes. While the pivotal role of CYP3A4 is evident, a notable gap exists in the public domain regarding the specific enzyme kinetic parameters (Km and Vmax) for this reaction. The methodologies and workflows presented herein provide a robust framework for researchers and drug development professionals to further quantify the kinetics of modafinil sulfoxidation, thereby enhancing our ability to predict its metabolic fate and potential for drug-drug interactions. Such studies are essential for the continued safe and effective use of modafinil in clinical practice.

References

A Technical Guide to the Neuroprotective Effects of Modafinil and Its Sulfone Derivative

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Modafinil, a wake-promoting agent approved for treating sleep disorders, is gaining significant attention for its neuroprotective properties.[1][2] Preclinical evidence demonstrates its efficacy in mitigating neuronal damage across a range of neurological injury models, including Parkinson's disease, traumatic brain injury, and neuroinflammation.[3][4][5] Its mechanisms of action are multifaceted, extending beyond its primary effect on the dopamine transporter to include potent anti-inflammatory, antioxidative, and neuromodulatory activities.[6][7] This guide synthesizes the current understanding of modafinil's neuroprotective effects, presenting quantitative data, detailed experimental protocols, and the signaling pathways involved. Furthermore, it introduces its primary metabolite, modafinil sulfone, a compound noted for its distinct anticonvulsant properties.[8]

Neuroprotective Mechanisms of Modafinil

Modafinil's neuroprotective capacity is not attributed to a single mechanism but rather a synergistic interplay of effects on neuroinflammation, oxidative stress, and neurotransmitter systems.

Anti-Inflammatory Effects

Modafinil exhibits significant immunomodulatory effects, primarily by attenuating neuroinflammation.[3] It acts on glial cells and immune cells to suppress both innate and adaptive immune responses in the brain.[1][3] In models of sleep deprivation, modafinil reduces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6, while increasing the anti-inflammatory cytokine IL-10.[6] This regulation extends to inhibiting inflammasome activity, specifically targeting the NLRP3/NLRP1/NLRC4-caspase-1-IL-1β pathway to reduce neuronal pyroptosis, a form of inflammatory cell death.[6]

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases and acute brain injury. Modafinil has demonstrated the ability to counteract oxidative damage, although its effects can be dose- and region-dependent.[9] In models of traumatic brain injury and Parkinson's disease, modafinil reduces levels of malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation.[4][10] It also restores levels of endogenous antioxidants like glutathione (GSH).[10] Conversely, some studies note that high doses of modafinil (e.g., 300 mg/kg) can increase markers of lipid and protein damage in specific brain regions like the amygdala and hippocampus, while simultaneously showing protective effects in the striatum.[9][11]

Modulation of Neurotransmitter Systems

While modafinil's best-known mechanism is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine, its neuroprotective actions also involve other key neurotransmitter systems.[7][12][13]

-

GABA and Glutamate: A major neuroprotective action of modafinil appears to be the reduction of GABA release in several brain regions, including the cerebral cortex, nucleus accumbens, and striatum.[5][14] By reducing the activity of this primary inhibitory neurotransmitter, modafinil may disinhibit excitatory glutamate pathways, which is crucial for neuronal function and plasticity.[5][12] This modulation of the GABAergic system is considered a key factor in its beneficial effects in models of Parkinson's disease.[10][12]

-

Serotonin and Norepinephrine: Modafinil also influences serotonin (5-HT) and norepinephrine (NA) levels in the brain, which may indirectly contribute to its neuroprotective and cognitive-enhancing effects.[10][13][15]

Promotion of Neurotrophic Factors

Modafinil can enhance synaptic plasticity and neuronal resilience by upregulating critical neurotrophic factors. In mice subjected to sleep deprivation, modafinil treatment significantly increased the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a protein vital for learning, memory, and neuronal survival.[6]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative findings from key preclinical studies, demonstrating the impact of modafinil on various biochemical and neurological markers.

Table 1: Effects of Modafinil on Markers of Oxidative Stress and Neuronal Injury

| Model | Species | Brain Region | Treatment | Biomarker | Result | Reference |

|---|---|---|---|---|---|---|

| Traumatic Brain Injury | Rat | Not Specified | Modafinil | TBARS | Statistically significant decrease (P<0.05) | [4] |

| Traumatic Brain Injury | Rat | Not Specified | Modafinil | NSE (Neuron-Specific Enolase) | Statistically significant decrease (P<0.05) | [4] |

| Traumatic Brain Injury | Rat | Not Specified | Modafinil | CASP3 (Caspase-3) | Statistically significant decrease (P<0.05) | [4] |

| MPTP-Induced PD | Mouse | Substantia Nigra | Modafinil (50 & 100 mg/kg) | MDA (Malondialdehyde) | Significant reduction vs. MPTP group | [10] |

| MPTP-Induced PD | Mouse | Substantia Nigra | Modafinil (50 & 100 mg/kg) | GSH (Glutathione) | Prevention of MPTP-induced decrease | [10] |

| Sepsis (CLP model) | Rat | Hippocampus | Modafinil | Lipid/Protein Oxidation | Significant reduction | [16] |

| Acute Administration | Rat | Striatum | Modafinil (75 & 300 mg/kg) | Protein Carbonyls | Significant decrease | [9] |

| Acute Administration | Rat | Amygdala, Hippocampus | Modafinil (300 mg/kg) | TBARS | Significant increase |[9] |

Table 2: Effects of Modafinil on Neurotransmitters and Inflammatory Markers

| Model | Species | Brain Region | Treatment | Biomarker | Result | Reference |

|---|---|---|---|---|---|---|

| MPTP-Induced PD | Mouse | Striatum | Modafinil (50 & 100 mg/kg) | Dopamine (DA) | Prevention of MPTP-induced decrease | [10] |

| MPTP-Induced PD | Mouse | Striatum | Modafinil (50 & 100 mg/kg) | Serotonin (5-HT) | Prevention of MPTP-induced decrease | [10] |

| MPTP-Induced PD | Mouse | Striatum | Modafinil (50 & 100 mg/kg) | GABA | Reduction of MPTP-induced increase | [10] |

| Sleep Deprivation | Mouse | Hippocampus | Modafinil (13 mg/kg) | IL-1β, TNF-α, IL-6 | Significant reduction | [6] |

| Sleep Deprivation | Mouse | Hippocampus | Modafinil (13 mg/kg) | IL-10 | Significant increase | [6] |

| Sleep Deprivation | Mouse | Hippocampus | Modafinil (13 mg/kg) | NLRP3, NLRP1, NLRC4 | Significant reduction | [6] |

| Sleep Deprivation | Mouse | Hippocampus | Modafinil (13 mg/kg) | BDNF | Significant increase |[6] |

This compound: Synthesis and Activity

Modafinil is metabolized in the liver primarily to modafinil acid and this compound, the latter being an achiral oxidized derivative.[7][8] While often considered an inactive metabolite, studies have reported that this compound is non-toxic and possesses biological activity, notably as an anticonvulsant.[2][8] Its efficacy as an anticonvulsant is reported to be nearly as effective as the parent compound, modafinil.[2][8] Although its neuroprotective properties have not been extensively described, its distinct bioactivity warrants further investigation.[2]

A facile synthesis involves the oxidation of modafinil using hydrogen peroxide (H₂O₂) in acetic acid.[15]

Figure 1: Chemical conversion of modafinil to its sulfone derivative via oxidation.

Experimental Protocols and Methodologies

The neuroprotective effects of modafinil have been validated across several preclinical models. Below are detailed methodologies from key studies.

Parkinson's Disease Model (MPTP-Induced)

-

Objective: To evaluate modafinil's ability to protect dopaminergic neurons from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity.[10]

-

Animal Model: C57BL/6J mice are typically used due to their sensitivity to MPTP.[10]

-

Procedure:

-

Induction: Parkinsonism is induced by intraperitoneal (i.p.) injection of MPTP (e.g., 40 mg/kg) for several consecutive days.[10][17]

-

Treatment: Modafinil (e.g., 50 or 100 mg/kg, i.p.) is administered shortly after MPTP injection and continued for a defined period (e.g., 10-14 days).[10]

-

Analysis: Following the treatment period, brains are harvested. The striatum and substantia nigra are dissected for neurochemical analysis. Levels of dopamine, serotonin, norepinephrine, GABA, glutamate, MDA, and GSH are measured using techniques like High-Performance Liquid Chromatography (HPLC).[10] Stereological methods are used with tyrosine hydroxylase (TH) immunohistochemistry to quantify the survival of dopaminergic neurons.[17]

-

Traumatic Brain Injury (TBI) Model

-

Objective: To determine if modafinil can attenuate the neuroinflammatory and neurodegenerative cascade following TBI.[4]

-

Animal Model: Wistar albino rats.[4]

-

Procedure:

-

Induction: TBI is induced using a weight-drop model, where a specific weight is dropped from a set height onto the exposed dura of the anesthetized rat.[4]

-

Treatment: The treatment group receives modafinil (dose not specified in abstract) on the day of the trauma and for five subsequent days.[4]

-

Analysis:

-

Neurological Assessment: Neurological status is evaluated using a standardized scale like the Garcia Test.[4]

-

Biochemical Analysis: Blood or brain tissue is analyzed for levels of neuronal injury markers (NSE, S-100B), apoptosis markers (Caspase-3), and oxidative stress markers (TBARS).[4]

-

Histopathology: Brain tissue is examined for evidence of inflammation and neuronal damage.[4]

-

-

Sleep Deprivation Model

-

Objective: To investigate modafinil's effect on neuronal pyroptosis and cognitive decline following sleep deprivation (SD).[6]

-

Animal Model: Adult male C57BL/6 mice.[6]

-

Procedure:

-

Induction: SD is induced for 72 hours using a treadmill method where the treadmill moves intermittently, forcing the mice to stay awake.[6]

-

Treatment: Modafinil (13 mg/kg) is administered via intragastric gavage for three consecutive days.[6]

-

Analysis:

-

Cognitive Testing: Learning and memory are assessed using behavioral tests.

-

Biochemical Analysis: Hippocampal tissue is analyzed via Western blot and ELISA to measure the expression of pyroptosis-related proteins (NLRP3, NLRC4, GSDMD), inflammatory cytokines (IL-1β, IL-18), and BDNF.[6]

-

-

Visualizing Pathways and Workflows

Figure 2: Proposed signaling pathways for modafinil's neuroprotective effects.

Figure 3: Standard experimental workflow for assessing neuroprotective agents.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the characterization of modafinil as a potent neuroprotective agent. Its ability to concurrently target multiple pathological pathways—including neuroinflammation, oxidative stress, and excitotoxicity—makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute brain injuries. While the effects can be complex and dependent on dose and brain region, the overall findings point towards a significant therapeutic potential beyond its current clinical use.

Future research should focus on:

-

Elucidating the specific neuroprotective mechanisms of this compound, which remains under-investigated.

-

Conducting long-term studies to clarify the contrasting effects of chronic versus acute administration on oxidative stress and cognitive function.[18]

-

Translating the promising preclinical findings into well-controlled clinical trials for neurodegenerative disorders like Parkinson's disease and as an adjuvant therapy in traumatic brain injury.

References

- 1. gwern.net [gwern.net]

- 2. Anti-narcoleptic agent modafinil and its sulfone: a novel facile synthesis and potential anti-epileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating the immune response with the wake-promoting drug modafinil: A potential therapeutic approach for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modafinil attenuates the neuroinflammatory response after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.ul.ie [pure.ul.ie]

- 6. Modafinil Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. greendoor.org [greendoor.org]

- 8. scispace.com [scispace.com]

- 9. Modafinil Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. researchgate.net [researchgate.net]

- 12. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 14. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. A stereological study on the neuroprotective actions of acute modafinil treatment on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigral lesions of the male black mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The impact of modafinil on memory and brain oxidative stress: contrasting effects of acute and chronic administration in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Characterization of Modafinil Sulfone as a Major Metabolite

An In-depth Technical Guide:

This technical guide offers a comprehensive overview of modafinil sulfone, a primary metabolite of the wakefulness-promoting agent, modafinil. It details the metabolic pathways leading to its formation, its pharmacokinetic profile, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.

Introduction to Modafinil Metabolism

Modafinil is a widely prescribed central nervous system stimulant used to treat sleep disorders like narcolepsy.[1] Following oral administration, it is extensively metabolized in the liver, with approximately 90% of the dose being eliminated as metabolites and less than 10% excreted as the unchanged drug.[2][3][4] The metabolic process involves several pathways, primarily amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[2][4] These processes result in the formation of two major, pharmacologically inactive metabolites: modafinil acid (CRL-40467) and this compound (CRL-41056).[2][5] Understanding the discovery and characteristics of these metabolites is fundamental to fully comprehending the drug's disposition and potential for drug-drug interactions.

The discovery of modafinil itself dates back to 1976, as an active metabolite of the earlier synthesized compound, adrafinil.[6][7] Subsequent pharmacokinetic studies on modafinil led to the identification of its own primary metabolites, including this compound.[7][8]

Metabolic Pathways

Modafinil is metabolized through two principal pathways, resulting in its major metabolites.

-

Amide Hydrolysis: The predominant pathway is the hydrolytic deamidation of modafinil's acetamide group, which forms modafinil acid. This reaction is catalyzed by amidase/esterase enzymes and accounts for the largest fraction of the excreted dose.[2][9]

-

S-Oxidation: The second major pathway is the oxidation of the sulfur atom in modafinil to form the achiral this compound. This reaction is primarily mediated by the cytochrome P450 enzyme, CYP3A4.[2][10][11] While other CYPs are involved in modafinil's overall metabolism, CYP3A4 is key to the formation of the sulfone metabolite.[3][12]

Both modafinil acid and this compound are considered pharmacologically inactive and do not contribute to the wake-promoting effects of the parent drug.[2][5][12]

Metabolic pathway of Modafinil to its primary metabolites.

Data Presentation: Pharmacokinetics

The pharmacokinetic profiles of modafinil and its metabolites have been characterized in healthy subjects. Modafinil is readily absorbed, reaching peak plasma concentrations 2-4 hours after administration.[4][13] A key characteristic of this compound is its long elimination half-life, which leads to significant accumulation after multiple doses.[3][14]

| Parameter | Modafinil | Modafinil Acid | This compound |

| Elimination Half-life (t½) | ~12-15 hours[4][12] | - | ~40 hours[3][14] |

| Primary Enzyme Responsible | CYP3A4 (partial)[12] | Amidase/Esterase[2] | CYP3A4[2] |

| Pharmacological Activity | Active | Inactive[2] | Inactive[2][5] |

| Notes | - | Major urinary metabolite (35-60% of dose)[9] | Accumulates upon multiple dosing[3] |

Table 1: Pharmacokinetic and Metabolic Properties of Modafinil and its Major Metabolites.

Experimental Protocols

The accurate quantification of modafinil and its metabolites from biological matrices is essential for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[15][16]

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., isotopically labeled modafinil-d5).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Instrumentation and Conditions

-

Chromatography System: A High-Performance Liquid Chromatography (HPLC) system.[15]

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).[16]

-

Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[15]

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for modafinil, this compound, and the internal standard.

-

-

Calibration and Quality Control

General workflow for the quantification of Modafinil metabolites.

Conclusion

This compound is a major, pharmacologically inactive metabolite of modafinil, formed through S-oxidation, a reaction primarily mediated by the CYP3A4 enzyme. Its discovery and characterization have been crucial for a complete understanding of modafinil's pharmacokinetic profile. The metabolite's long elimination half-life of approximately 40 hours is a significant feature, leading to its accumulation with repeated dosing.[3][14] Robust analytical methods, such as LC-MS/MS, are essential for its accurate quantification in biological samples, enabling detailed pharmacokinetic modeling and assessment of potential drug interactions. This knowledge is vital for drug development professionals and researchers in the field of clinical pharmacology.

References

- 1. Modafinil - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. greendoor.org [greendoor.org]